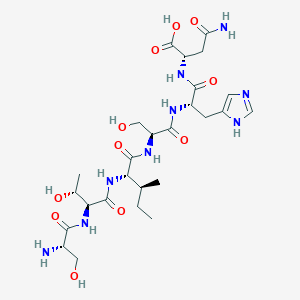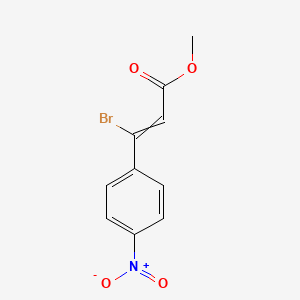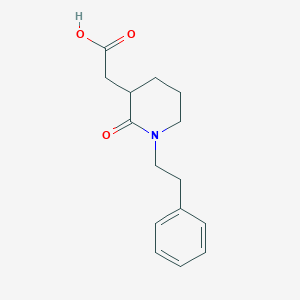![molecular formula C20H25NOS B14204437 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine CAS No. 830320-28-0](/img/structure/B14204437.png)
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine is an organic compound characterized by the presence of a pyridine ring substituted with an oct-1-en-1-yl group and a 4-methoxyphenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine involves its interaction with specific molecular targets. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein structure and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different alkyl or aryl substituents.
Pyridine derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfanyl group and an oct-1-en-1-yl group on the pyridine ring distinguishes it from other pyridine derivatives.
Propriétés
Numéro CAS |
830320-28-0 |
|---|---|
Formule moléculaire |
C20H25NOS |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
3-[2-(4-methoxyphenyl)sulfanyloct-1-enyl]pyridine |
InChI |
InChI=1S/C20H25NOS/c1-3-4-5-6-9-20(15-17-8-7-14-21-16-17)23-19-12-10-18(22-2)11-13-19/h7-8,10-16H,3-6,9H2,1-2H3 |
Clé InChI |
VYVVLRBXYGBKEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
![1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14204387.png)
![3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid](/img/structure/B14204388.png)
![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)

![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
